molecular formula C18H15FN4O B6139681 3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No. B6139681
M. Wt: 322.3 g/mol
InChI Key: PHYIPFYMCBYAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FLIP, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is not fully understood. However, studies have shown that FLIP inhibits the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth and proliferation. This inhibition leads to the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. FLIP has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying cancer biology and developing new anticancer drugs. However, one of the limitations of using FLIP is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the research on 3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One of the directions is to explore its potential applications in the treatment of other diseases, such as inflammatory diseases and autoimmune disorders. Another direction is to investigate its mechanism of action further to understand its molecular targets and optimize its therapeutic potential. Additionally, future research can focus on developing novel synthetic methods to improve the yield and purity of FLIP.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been achieved through different methods. One of the commonly used methods involves the reaction of 4-fluoroaniline with 5-isopropyl-4-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This amide is then cyclized using trifluoroacetic acid (TFA) to yield the desired compound.

Scientific Research Applications

3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has shown potential applications in various fields of scientific research. One of the significant applications is in the development of new drugs for the treatment of cancer. Studies have shown that FLIP has potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.

properties

IUPAC Name

5-(4-fluorophenyl)-11-propan-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c1-11(2)22-8-7-16-15(18(22)24)9-20-17-14(10-21-23(16)17)12-3-5-13(19)6-4-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYIPFYMCBYAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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